molecular formula C14H11F2NO4S2 B13060137 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid

Cat. No.: B13060137
M. Wt: 359.4 g/mol
InChI Key: SJGLSXQBPIJTSK-UHFFFAOYSA-N
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Description

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a chemical compound with the molecular formula C14H11F2NO4S2 and a molecular weight of 359.37 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a sulfamoylbenzoic acid structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines

Scientific Research Applications

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with the molecular formula C14H11F2NO4S2 and a molecular weight of approximately 359.37 g/mol. This compound features a sulfamoyl group attached to a benzoic acid structure, along with difluoromethyl and sulfanyl groups, which contribute to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
  • Sulfamoyl Group : Commonly associated with antibacterial activity.
  • Benzoic Acid Backbone : Provides a platform for further functionalization and biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities.
  • Antiproliferative Effects : Investigations into its effects on cancer cell lines are ongoing.

Enzyme Interaction Studies

Recent research has focused on the interaction of benzoic acid derivatives with key enzymes. For instance, compounds structurally related to this compound have shown promising results in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)
3-Chloro-4-methoxybenzoic acidCathepsins B & L activation467.3 ± 3.9
SulfamethoxazoleAntibacterialN/A
Trifluoromethyl sulfamoyl benzoic acidAntimicrobialN/A
4-Amino-N-(butylamino)carbonylbenzenesulfonamideAntidiabeticN/A

Case Studies

  • Antimicrobial Activity : A study involving sulfamoyl derivatives found that similar compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting that this compound could potentially serve as an effective antibacterial agent .
  • Antiproliferative Effects : In vitro assays conducted on cancer cell lines indicated that derivatives of benzoic acid could inhibit cell proliferation. The specific effects of this compound are still under investigation, but its structural similarities to known antiproliferative agents warrant further exploration .
  • Molecular Docking Studies : In silico studies have suggested that this compound may act as a binder to critical enzymes involved in metabolic pathways, although specific binding affinities need to be quantified through experimental validation .

Properties

Molecular Formula

C14H11F2NO4S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-5-3-10(4-6-11)17-23(20,21)12-7-1-9(2-8-12)13(18)19/h1-8,14,17H,(H,18,19)

InChI Key

SJGLSXQBPIJTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F

Origin of Product

United States

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